molecular formula C12H10N2 B7884961 Pyridine, 4,4'-(1,2-ethenediyl)bis-

Pyridine, 4,4'-(1,2-ethenediyl)bis-

Cat. No.: B7884961
M. Wt: 182.22 g/mol
InChI Key: MGFJDEHFNMWYBD-UHFFFAOYSA-N
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Description

Significance as a Pivotal Molecular Building Block in Supramolecular Chemistry and Coordination Chemistry

The unique architecture of Pyridine (B92270), 4,4'-(1,2-ethenediyl)bis- (BPE) makes it a cornerstone in the rational design of complex chemical structures through two primary strategies: supramolecular assembly and coordination chemistry.

In Supramolecular Chemistry , BPE utilizes non-covalent interactions to form highly ordered, extended networks. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, while the electron-rich aromatic rings facilitate π-π stacking interactions. nih.gov These forces, though weaker than covalent bonds, are highly directional and allow for the self-assembly of molecules into predictable patterns. For instance, in its crystalline form, BPE molecules arrange in a parallel fashion, stabilized by identifiable C-H⋯N and π-π interactions. nih.gov Research has demonstrated the formation of novel supramolecular synthons, which are reliable structural motifs in crystal engineering. An example is the ionic complex formed between BPE and chloranilic acid, where bifurcated hydrogen bonds lead to the creation of molecular chains. rsc.org Similarly, BPE can interact with molecules like barbituric acid through a combination of hydrogen bonding and π-stacking, resulting in stable, three-dimensional supramolecular structures. researchgate.net

Table 2: Examples of Supramolecular Assemblies involving Pyridine, 4,4'-(1,2-ethenediyl)bis-
Interacting Molecule(s)Key InteractionsResulting StructureReference
Chloranilic acidBifurcated Hydrogen BondsMolecular chains rsc.org
Barbituric acidHydrogen bonding, π-stacking, electrostatic interactions3D supramolecular arrangement researchgate.net
Self-assembly (crystal form)C-H⋯N hydrogen bonds, π-π stackingHighly ordered parallel arrangement nih.gov

In Coordination Chemistry , BPE functions as an excellent linear, ditopic ligand or linker. sigmaaldrich.com The two nitrogen atoms, positioned at opposite ends of the rigid molecule, can coordinate to two different metal centers simultaneously. This bridging capability is extensively exploited in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). sigmaaldrich.comub.edu By selecting appropriate metal ions and reaction conditions, chemists can control the dimensionality and topology of the resulting network, creating one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. For example, BPE has been used to construct 1D infinite cationic chains with silver (Ag), which form the basis for photocatalytically active materials. researchgate.net It has also been employed with copper (Cu) to create 1D coordination polymers and with rhenium (Re) to synthesize octahedral cluster complexes with specific electronic and luminescent properties. mdpi.comub.edu

Table 3: Selected Coordination Polymers with Pyridine, 4,4'-(1,2-ethenediyl)bis- as a Ligand
Metal IonOther Ligands/ComponentsResulting Structure/DimensionalityReference
Silver (Ag)2,5-thiophenedicarboxylic acid1D infinite cationic chains researchgate.net
Iron (Fe)Barbituric acid, Water1D linear cationic chains researchgate.net
Rhenium (Re)Chloride, Bromide, Sulfur, Selenium0D octahedral cluster complexes mdpi.com
Cadmium (Cd)Not specifiedPillared-layer coordination polymers sigmaaldrich.com

Overview of its Multifaceted Roles in Contemporary Chemical Research

The utility of Pyridine, 4,4'-(1,2-ethenediyl)bis- extends beyond structural chemistry into various areas of applied materials science, largely due to the electronic properties arising from its conjugated π-system. mdpi.com

Luminescent Materials and Optoelectronics : The rigid and planar structure of BPE and its derivatives makes them suitable for applications in optoelectronic devices. The conjugated system allows for efficient charge transport and luminescence. When incorporated into coordination complexes, such as those with platinum, BPE can contribute to the formation of metallacycles with interesting photophysical properties, including dual emissions. mdpi.com Furthermore, related bis-pyridine structures have been investigated as electron-transporting materials in high-performance organic light-emitting devices (OLEDs), where the pyridine rings play a crucial role in enhancing electron mobility and injection. rsc.org

Photocatalysis : Coordination polymers constructed using BPE as a linker have shown significant promise in photocatalysis. For instance, silver-based CPs containing BPE have demonstrated high efficiency in degrading organic pollutants like methylene (B1212753) blue and rhodamine B under UV irradiation. researchgate.net The framework structure facilitates the generation and separation of charge carriers, which are essential for the catalytic process.

Sensors and Molecular Switches : The electronic properties of BPE can be modulated by external stimuli, making it a candidate for use in chemical sensors and molecular switches. For example, a dinuclear zinc complex incorporating BPE has been shown to exhibit photocontrolled fluorescence, where the light emission can be turned on or off by light irradiation. sigmaaldrich.com This behavior is tied to the photoisomerization of the central carbon-carbon double bond in the BPE ligand.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-pyridin-4-ylethenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFJDEHFNMWYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902824
Record name NoName_3386
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-32-6
Record name 1,2-Bis(4-pyridyl)ethylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Strategic Chemical Modifications of Pyridine, 4,4 1,2 Ethenediyl Bis

Established Synthetic Pathways for Pyridine (B92270), 4,4'-(1,2-ethenediyl)bis-

The creation of Pyridine, 4,4'-(1,2-ethenediyl)bis- and similar structures often involves sophisticated organic reactions that allow for the precise construction of the molecule.

Substitution reactions are fundamental to the synthesis of pyridine derivatives. These reactions involve the replacement of one substituent with another on the pyridine ring. While direct substitution on the pyridine ring can be challenging due to its electron-deficient nature, various methods have been developed to achieve this.

One common approach involves the use of organometallic reagents. For instance, Grignard reagents can react with pyridine N-oxides, which are more reactive towards both electrophiles and nucleophiles than pyridine itself. organic-chemistry.orgresearchgate.net The subsequent removal of the N-oxide group yields the substituted pyridine. researchgate.netwikipedia.org

Another powerful technique is transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Stille couplings, allow for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the pyridine ring. acs.org For example, a Heck reaction can be employed to couple a vinyl group with a halopyridine, a key step in forming the ethenediyl bridge. rsc.org

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. These reactions are particularly useful for constructing complex molecules like those with olefinic pyridine linkages.

One such strategy involves a sequence of reactions that might include a Wittig reaction to form the double bond, followed by other transformations to build the pyridine rings. organic-chemistry.org For instance, a one-pot synthesis of polysubstituted pyridines can be achieved from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence of a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org

Olefin metathesis is another powerful tool for creating olefinic linkages. organic-chemistry.org Cross-metathesis reactions can be used to form α,β-unsaturated dicarbonyl compounds, which can then serve as precursors for pyridine synthesis. organic-chemistry.org A sequence involving olefin cross-metathesis followed by a Heck-cyclisation-elimination sequence provides a convergent synthesis of 2,4,6-trisubstituted pyridines. rsc.org

More recently, a multistep one-pot reaction involving an iridium(I)-catalyzed dearomative 1,2-hydrosilylation of pyridines followed by a palladium-catalyzed asymmetric allylic alkylation has been developed to synthesize enantioenriched, C-3-substituted tetrahydropyridines. acs.orgnih.gov This approach overcomes the inherent nucleophilic selectivity of pyridines. nih.gov

Derivatization Strategies for Tailored Functionalities

Once Pyridine, 4,4'-(1,2-ethenediyl)bis- is synthesized, it can be further modified to create derivatives with specific properties.

The nitrogen atoms in the pyridine rings can be oxidized to form N-oxides. wikipedia.org This transformation is typically achieved using oxidizing agents like peroxy acids. wikipedia.org The resulting N-oxide derivatives, such as 4,4'-bipyridine-N,N'-dioxide, exhibit altered electronic properties and can be used as building blocks for coordination polymers. researchgate.net The formation of N-oxides increases the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at the 2- and 4-positions. researchgate.netwikipedia.orgscripps.edu

Table 1: Comparison of Pyridine and Pyridine N-Oxide

Property Pyridine Pyridine N-Oxide
Basicity (pKa of conjugate acid) 5.2 0.8
Dipole Moment (D) 2.03 4.37
Reactivity towards Electrophiles Lower Higher

This table is based on general properties of pyridine and pyridine N-oxide and may not represent the specific values for Pyridine, 4,4'-(1,2-ethenediyl)bis- and its N-oxide derivative. scripps.edu

The nitrogen atoms in the pyridine rings can also be alkylated to form quaternary ammonium (B1175870) salts. wikipedia.orgscienceinfo.com This reaction, known as the Menschutkin reaction, involves the treatment of the tertiary amine (the pyridine nitrogen) with an alkyl halide. scienceinfo.comnih.gov The resulting quaternary ammonium salts are permanently charged, regardless of the pH of their environment. wikipedia.org These salts have applications as phase transfer catalysts and can be functionalized with various groups. wikipedia.orgscienceinfo.com The synthesis is typically carried out by reacting the pyridine derivative with an alkyl halide in a suitable solvent. nih.gov

Table 2: Examples of Quaternizing Agents and Resulting Salt Types

Quaternizing Agent Resulting Salt Type
Alkyl Halide (e.g., CH₃I) Alkylpyridinium Salt
Benzyl Halide (e.g., C₆H₅CH₂Br) Benzylpyridinium Salt

This table provides general examples of quaternizing agents and the types of salts they form with pyridine derivatives. scienceinfo.com

Pyridine, 4,4'-(1,2-ethenediyl)bis- is a valuable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net Its linear and rigid structure allows it to act as a linker, bridging metal centers to form extended one-, two-, or three-dimensional networks. rsc.orgmdpi.com The resulting polymeric structures can exhibit interesting properties, such as porosity, which can be utilized for gas storage or catalysis. rsc.org The synthesis of these polymers typically involves the reaction of the pyridine derivative with a metal salt under controlled conditions. rsc.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
Pyridine, 4,4'-(1,2-ethenediyl)bis-
trans-1,2-bis(4-pyridyl)ethylene
Pyridine N-oxide
4,4'-bipyridine-N,N'-dioxide

Coordination Chemistry of Pyridine, 4,4 1,2 Ethenediyl Bis

Pyridine (B92270), 4,4'-(1,2-ethenediyl)bis- as a Ditopic N-Donor Ligand

Pyridine, 4,4'-(1,2-ethenediyl)bis- is characterized by two pyridyl rings linked by an ethenediyl (–CH=CH–) bridge. nist.gov The nitrogen atoms within the two pyridine rings act as Lewis basic sites, capable of donating their lone pair of electrons to coordinate with metal ions. This bifunctional nature classifies bpe as a ditopic N-donor ligand, meaning it can bridge two different metal centers. chemicalbook.com

The geometry of the bpe ligand is a crucial aspect of its coordinating behavior. The trans-conformation of the ethenediyl bridge results in a linear and rigid structure, which is often employed in the design of linear or zigzag one-dimensional (1D) coordination polymers. ub.edursc.org The distance between the two nitrogen donor atoms in bpe is a key parameter that influences the resulting architecture of the coordination polymer. This distance can be systematically varied by using related ligands with different spacer units, allowing for the controlled synthesis of materials with desired topologies.

Design and Construction of Coordination Polymers (CPs)

The ability of Pyridine, 4,4'-(1,2-ethenediyl)bis- to act as a bridging ligand has been extensively utilized in the construction of coordination polymers. These materials are formed through the self-assembly of metal ions and organic ligands, resulting in extended networks with varying dimensionalities and properties.

The dimensionality of a coordination polymer, which can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D), is a critical factor that dictates its physical and chemical properties. The use of Pyridine, 4,4'-(1,2-ethenediyl)bis- as a linker allows for a degree of control over the final dimensionality of the CP.

1D Architectures: The linear nature of the bpe ligand readily promotes the formation of 1D chains. ub.edursc.org These can be simple linear chains or more complex structures like zigzag chains, helices, and ladder-like arrangements. ub.edursc.orgnih.gov For instance, the reaction of Cu(II) with bpe can lead to the formation of both zigzag and linear 1D polymeric chains, depending on the reaction conditions and the presence of other coordinating species. ub.edu

2D Architectures: By employing appropriate metal centers and auxiliary ligands, bpe can be used to construct 2D networks. nih.gov These often take the form of layered structures with sql (square grid) or other topologies. For example, the combination of bpe with certain metal ions can lead to the formation of 2D sheets. researchgate.net

3D Architectures: The extension of coordination networks into three dimensions can be achieved through the cross-linking of lower-dimensional structures or by using metal centers with higher coordination numbers that can connect to multiple bpe ligands in different directions. nih.gov The resulting 3D frameworks can exhibit complex topologies, such as interpenetrated networks. nih.gov

The table below summarizes examples of coordination polymers with different dimensionalities constructed using Pyridine, 4,4'-(1,2-ethenediyl)bis-.

DimensionalityMetal IonResulting Architecture
1DCu(II)Zigzag and linear chains ub.edu
1DMn(II)Zigzag chains nih.gov
2DZn(II), Mn(II)Layered structures nih.gov
3DFe(II)Interpenetrating networks nih.gov

The choice of the metal center is a determinative factor in the final topology and properties of the coordination polymer. Different metal ions exhibit distinct coordination preferences, including coordination number and geometry, which profoundly influence the self-assembly process.

The interaction of Pyridine, 4,4'-(1,2-ethenediyl)bis- with a variety of metal ions has been investigated, leading to a rich diversity of structures and functionalities.

Lead(II) (Pb(II)): The flexible coordination sphere of Pb(II) allows for the formation of diverse and often complex coordination polymers with bpe.

Copper(I) and Copper(II) (Cu(I), Cu(II)): Copper ions are widely used in the synthesis of CPs with bpe. Cu(II) has been shown to form both 1D zigzag and linear chains with bpe. ub.edunih.gov

Zinc(II) (Zn(II)): Zinc(II) often forms tetrahedral or octahedral coordination environments, leading to the formation of 1D, 2D, and 3D CPs with bpe. nih.govrsc.org For example, a neutral coordination polymer, [Zn(dmit)(bpe)]n, has been synthesized, exhibiting a unique supramolecular structure. rsc.org

Cobalt(II) (Co(II)), Nickel(II) (Ni(II)), and Iron(II) (Fe(II)): These transition metals have been incorporated into CPs with bpe, often exhibiting interesting magnetic or catalytic properties. nih.gov For instance, Fe(II) has been used to create 3D coordination polymers where the dimensionality is expanded through the use of dinitrile coligands in conjunction with bpe-like linkers. nih.gov

Cadmium(II) (Cd(II)) and Manganese(II) (Mn(II)): These metals have also been successfully used to construct CPs with bpe, leading to materials with potential applications in areas such as luminescence and magnetism. nih.govnih.gov

Rhenium Cluster Complexes: Bpe has been utilized as an apical ligand in the synthesis of octahedral rhenium cluster complexes, influencing their electrochemical and spectroscopic properties. mdpi.com

Lanthanide(III) Ions: The high coordination numbers and unique luminescent properties of lanthanide ions make them attractive for the construction of CPs with bpe, leading to materials with potential applications in lighting and sensing.

The following table provides a summary of the influence of different metal centers on the resulting coordination polymers with Pyridine, 4,4'-(1,2-ethenediyl)bis-.

Metal CenterTypical Coordination GeometryResulting CP Properties/Topologies
Pb(II)FlexibleDiverse and complex structures
Cu(I), Cu(II)Tetrahedral, Octahedral1D zigzag and linear chains ub.edunih.gov
Zn(II)Tetrahedral, Octahedral1D, 2D, and 3D networks nih.govrsc.org
Co(II), Ni(II), Fe(II)OctahedralPotential magnetic and catalytic properties; 3D networks nih.gov
Cd(II), Mn(II)OctahedralLuminescent and magnetic properties nih.govnih.gov
Rhenium ClustersOctahedralModified electrochemical and spectroscopic properties mdpi.com
Lanthanide(III)High coordination numbersLuminescent materials

Coordination polymers are not always static structures. In some cases, they can undergo structural transformations or rearrangements in solution, often triggered by changes in solvent, temperature, or the presence of guest molecules. mdpi.com While specific examples of such transformations for CPs based solely on bpe are not extensively detailed in the provided context, the general principle applies. For instance, solvent-mediated crystal-to-crystal transformations have been observed in related coordination complexes, highlighting the dynamic nature of these systems. mdpi.com

The solvent used in the synthesis of coordination polymers can have a profound influence on the final product. nist.gov The solvent can act as a template, a coordinating ligand, or simply a medium for the reaction. Different solvents can lead to the formation of different polymorphs or even entirely different coordination polymer structures. For example, the use of different solvents in the synthesis of Cu(II) coordination polymers with a related bipyridine ligand resulted in the formation of different 1D chain structures. ub.edu This demonstrates the critical role of the solvent in controlling the self-assembly process and the final architecture of the coordination polymer.

Engineering of Metal-Organic Frameworks (MOFs)

The rational design and synthesis of metal-organic frameworks (MOFs) rely heavily on the selection of appropriate organic linkers to connect metal-based secondary building units (SBUs). The geometric and chemical properties of these linkers dictate the resulting framework's topology, porosity, and ultimate functional properties. Pyridine, 4,4'-(1,2-ethenediyl)bis-, often abbreviated as bpe, has emerged as a significant linear, rigid N-donor ligand in the construction of diverse coordination polymers and MOFs. Its rigid structure, stemming from the central ethylene (B1197577) bridge, and the divergent orientation of its terminal pyridine rings make it an excellent candidate for creating extended, porous architectures.

Pyridine, 4,4'-(1,2-ethenediyl)bis- as a Bridging Ligand in MOF Synthesis

Pyridine, 4,4'-(1,2-ethenediyl)bis- functions as a classic bridging ligand, connecting metal centers or SBUs to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The nitrogen atoms on its two terminal pyridine rings act as coordination sites, linking inorganic nodes into extended structures. The distance and rigidity imposed by the ligand's backbone are crucial in defining the dimensions and properties of the resulting framework.

The versatility of Pyridine, 4,4'-(1,2-ethenediyl)bis- is also evident in its use within mixed-ligand MOF systems. By combining it with other organic linkers, such as polycarboxylates, researchers can construct frameworks with higher dimensionality and tailored properties. For example, the use of a long, slightly flexible bipyridyl ligand in conjunction with a shorter, bent linker has been shown to produce 3D porous structures based on a primitive cubic topology. berkeley.edu In such architectures, the bipyridyl ligands act as pillars, connecting 2D layers formed by the metal ions and the other linker, thereby generating a 3D framework. researchgate.net The introduction of N-donor pillaring ligands like Pyridine, 4,4'-(1,2-ethenediyl)bis- can significantly alter the resulting structure compared to frameworks synthesized without them.

Table 1: Examples of Coordination Polymers Synthesized with Pyridine, 4,4'-(1,2-ethenediyl)bis- (bpe) as a Bridging Ligand
Compound FormulaMetal Center (M)DimensionalityReference
{[Mn(dtbp)2(bpe)(H2O)2]·(bpe)}xManganese (Mn)1D Chain rsc.org
{[Co(dtbp)2(bpe)(H2O)2]·(bpe)}xCobalt (Co)1D Chain rsc.org
{[Cu(dtbp)2(bpe)(H2O)2]·(bpe)}xCopper (Cu)1D Chain rsc.org
{[Ni(dtbp)2(bpe)(H2O)2]·(bpe)}xNickel (Ni)1D Chain rsc.org

Interpenetration and Topology in MOF Structures

The use of long, linear linkers like Pyridine, 4,4'-(1,2-ethenediyl)bis- in MOF synthesis often leads to the formation of interpenetrated frameworks. berkeley.edu Interpenetration is a phenomenon where two or more independent networks are entangled within the same crystal lattice. While this might seem to reduce the potential pore volume, it can also lead to beneficial properties, such as enhanced framework stability and finely tuned pore sizes for selective molecular recognition. berkeley.edunih.gov

The topology of a MOF describes the underlying connectivity of its network. The length and linearity of Pyridine, 4,4'-(1,2-ethenediyl)bis- make it suitable for constructing well-defined topologies, such as the primitive cubic (pcu) net. berkeley.eduresearchgate.net However, the large voids inherent in such open networks are often filled by one or more identical frameworks, leading to interpenetration. The degree of interpenetration—from two-fold to as high as six-fold—can be influenced by synthesis conditions and the choice of co-ligands. ustc.edu.cn

For example, a MOF with a 4-fold interpenetrating diamondoid network has demonstrated selective gas adsorption capabilities. ustc.edu.cn The interpenetration creates smaller, more specific pore environments that can differentiate between gas molecules. berkeley.edu In some cases, the interpenetrated frameworks are not static; they can exhibit dynamic behavior, where the entangled networks shift relative to each other upon guest removal or introduction, altering the pore dimensions and accessibility. berkeley.edu This dynamic nature can lead to highly selective adsorption, where molecules of similar size are either accepted or excluded based on their electronic fit with the pore environment. berkeley.edu

The topology can also be controlled by mixing ligands. For instance, combining a bipyridyl ligand with a tetracarboxylate linker can lead to the formation of pillared-layer structures. The carboxylate ligands form 2D sheets, which are then pillared by the linear bipyridyl ligands to create a 3D framework. The final topology, and whether it is interpenetrated, depends on the precise combination and geometry of the chosen linkers. mdpi.com

Control over Porosity and Framework Stability

Porosity and stability are critical parameters for the practical application of MOFs. The choice of Pyridine, 4,4'-(1,2-ethenediyl)bis- as a building block plays a significant role in determining these properties. The inherent rigidity of the ligand is a key factor in creating stable, permanent porosity. nih.gov

The introduction of rigid pillars like Pyridine, 4,4'-(1,2-ethenediyl)bis- can transform flexible, non-porous frameworks into rigid, porous ones with significant gas sorption capabilities. nih.gov This strategy of "pillaring" involves connecting 2D layers of SBUs with linear linkers, which prevents the layers from collapsing upon solvent removal and maintains a porous structure. The stability of such pillared MOFs is often greater than that of their non-pillared counterparts. The rigidity of the bipyridine-type linker, in particular, has been credited with enhancing framework stability, especially against humidity. researchgate.net

Table 2: Influence of Ligand and Framework Structure on MOF Properties
Structural FeatureEffect on PorosityEffect on StabilityGoverning PrincipleReference
Rigid Linear Ligand (e.g., bpe)Creates permanent, well-defined poresEnhances thermal and mechanical stabilityPrevents framework collapse upon desolvation nih.govresearchgate.net
Framework InterpenetrationReduces pore size, creates specific binding pocketsIncreases overall framework robustnessReinforcement through entangled networks berkeley.edunih.gov
Self-PenetrationCan enhance accessible pore volume compared to interpenetrationSignificantly increases framework stabilityCovalent linkages between interlocked parts of the framework rsc.org

Supramolecular Architectures and Crystal Engineering Principles

Role of Pyridine (B92270), 4,4'-(1,2-ethenediyl)bis- in Hydrogen-Bonded Networks

Hydrogen bonding is a fundamental directional interaction in the assembly of supramolecular structures involving BPE. The nitrogen atoms on the pyridine rings readily act as acceptors for hydrogen bond donors, leading to the formation of robust and predictable networks in cocrystals and organic salts.

The pyridine nitrogen is a highly effective hydrogen-bond acceptor, readily interacting with acidic protons from carboxylic acids and other donor groups. This interaction is a cornerstone for the assembly of cocrystals and organic salts containing BPE.

In a double proton-transfer salt formed between the 4,4'-(ethene-1,2-diyl)dipyridinium cation and the 2-hydroxy-3-methoxybenzoate (o-vanillate) anion, the components are linked by strong N—H⋯O hydrogen bonds. nih.gov The doubly protonated BPE cation forms a trimolecular assembly with two o-vanillate anions. The geometry of this key interaction is notably short, indicating a strong bond. nih.gov

Similarly, co-crystallization of BPE with 4-hydroxy-3-methoxybenzoic acid (p-vanillic acid) results in a 1:1 co-crystal where molecules are linked by O—H⋯N hydrogen bonds. nih.gov These interactions generate chains of alternating BPE and acid molecules. nih.gov The formation of O–H⋯N hydrogen-bonds is also the primary connection in 1:1 co-crystals of BPE with 2,2′-dithiodibenzoic acid. rsc.org The high probability of forming these robust acid-pyridine interactions is a key strategy in crystal engineering. nsf.gov

System Interaction Type N···O Distance (Å) H···O Distance (Å) Reference
BPE Cation / o-vanillate AnionN—H⋯O2.5402 (15)1.45 (2) nih.gov
BPE / p-vanillic acidO—H⋯NData not specifiedData not specified nih.gov
BPE / 2,2′-dithiodibenzoic acidO–H⋯NData not specifiedData not specified rsc.org

Co-crystallization strategies often employ "template" molecules to direct the assembly of other components into a desired arrangement. In the context of BPE, co-formers can pre-organize the BPE molecules into specific orientations, facilitating controlled solid-state reactions.

For instance, diboronic acids have been used as templates to generate hydrogen-bonded frameworks with BPE. semanticscholar.org In the cocrystal of 1,4-benzenediboronic acid and BPE, the acid molecules position the BPE molecules through B(O)H···N hydrogen bonds, aligning their reactive C=C double bonds. This pre-organization is crucial for subsequent solid-state reactivity. semanticscholar.org General methods for achieving co-crystallization, such as solvent evaporation and liquid-assisted grinding, are commonly employed to screen for and produce these templated assemblies. nih.gov In the solvent evaporation technique, the BPE and the coformer are dissolved in a suitable common solvent, which is then allowed to evaporate slowly, leading to the formation of co-crystals. nih.gov

Aromatic π–π Stacking and Double Bond Stacking Interactions

In the crystal structure of the BPE bis-o-vanillate salt, aromatic π–π stacking interactions are observed, which help to link the hydrogen-bonded trimolecular units into a larger network. nih.gov The importance of π–π stacking is also evident in coordination polymers, where these interactions can dictate the final three-dimensional structure and even influence the material's properties. researchgate.netresearchgate.net For example, in rhenium cluster complexes featuring BPE as a ligand, π-interactions between the aromatic rings of adjacent cluster fragments are observed, with distances between centroids of approximately 3.78 Å. mdpi.com

System Type Interaction Centroid-to-Centroid Distance (Å) Reference
Rhenium Cluster with BPEπ-π stacking3.78 mdpi.com
General Pyridine Ringsπ-π stacking3.75 - 3.77 researchgate.net

The interplay between strong hydrogen bonds and weaker π–π stacking interactions is crucial for the construction of complex three-dimensional (3D) networks. While hydrogen bonds often form lower-dimensional motifs like chains or layers, the weaker stacking interactions connect these motifs into a stable 3D framework.

In the BPE bis-o-vanillate molecular salt, trimers formed by N—H⋯O hydrogen bonds are further linked by aromatic π–π stacking and C—H⋯O interactions to build a complete 3D network. nih.gov This hierarchical assembly, where stronger bonds define initial patterns and weaker forces establish higher-order structures, is a fundamental principle in crystal engineering. The presence and nature of π–π stacking can significantly affect the properties of the resulting materials; in certain metal-organic frameworks, these interactions are responsible for shifts in photoluminescence properties when comparing 2D and 3D networks. rsc.org

Host-Guest Chemistry in Pyridine, 4,4'-(1,2-ethenediyl)bis- Systems

The defined structure and electronic properties of BPE and its derivatives allow them to participate in host-guest chemistry, typically acting as a guest molecule within a larger host cavity.

Derivatives of BPE, such as trans-1,4-bis[2-(4-pyridyl)ethenyl]benzene (BPEB), have been shown to form inclusion complexes with host molecules like β-cyclodextrin (β-CD). researchgate.net In aqueous solution, the planar and hydrophobic BPEB ligand exhibits aggregation due to π–π stacking. The addition of β-CD, which has a hydrophobic inner cavity, leads to the encapsulation of the BPEB ligand. This host-guest interaction effectively breaks down the aggregated arrays by isolating individual guest molecules within the host's cavity. researchgate.net This demonstrates the ability of BPE-type structures to act as guests, a principle that can be exploited for modulating solubility, stability, and reactivity.

Crystal Engineering for Controlled Solid-State Reactivity

A significant goal of crystal engineering is to control chemical reactions in the solid state by precisely arranging molecules within a crystal lattice. The photoreactivity of the ethene bridge in BPE makes it an excellent candidate for such controlled reactions.

By co-crystallizing BPE with diboronic acids, it is possible to align the C=C double bonds of adjacent BPE molecules in a geometry that is favorable for a [2+2] photodimerization reaction. semanticscholar.org Upon exposure to UV radiation, these cocrystals undergo a quantitative conversion of BPE into the corresponding cyclobutane (B1203170), tetrakis(4-pyridyl)cyclobutane (tpcb). This reaction can proceed as a single-crystal-to-single-crystal (SCSC) transformation, where the crystallinity of the material is maintained throughout the reaction. This work highlights the use of BPE in designing photoactive smart materials, where reactivity is directly controlled by the supramolecular arrangement engineered into the crystal. semanticscholar.org

Photochemistry and Photophysics of Pyridine, 4,4 1,2 Ethenediyl Bis

Photoisomerization of Pyridine (B92270), 4,4'-(1,2-ethenediyl)bis- (trans-to-cis)

Upon exposure to ultraviolet (UV) light, the more stable trans-isomer of BPE can be converted to the cis-isomer. nih.govresearchgate.net This process, known as photoisomerization, involves the rotation around the central carbon-carbon double bond and is a fundamental reaction in photochemistry.

Mechanism and Kinetics in Solution and Solid State

In solution, the photoisomerization of trans-BPE to cis-BPE has been studied using techniques such as NMR and UV spectroscopy. nih.govresearchgate.net Upon UV irradiation in solvents like acetone, acetonitrile, and chloroform, the trans-isomer transforms into the cis-isomer, which can then undergo further reactions like cyclization. nih.govresearchgate.net The efficiency of this isomerization can be influenced by various factors, including the solvent and the presence of sensitizers. rsc.orgcapes.gov.br Theoretical studies have also been employed to model these processes and understand the electronic states involved. nih.govnih.gov

In the solid state, the photoisomerization process is more constrained by the crystal lattice. However, molecular motion, such as a "pedal-like" motion, has been suggested to facilitate isomerization even in a crystalline environment. ias.ac.in This type of motion can create the necessary free volume for the pyridyl rings to rotate around the double bond.

Plasmon-Driven Isomerization

A fascinating aspect of BPE's photochemistry is its ability to undergo isomerization driven by surface plasmons. researchgate.netnih.gov When BPE molecules are adsorbed onto the surface of gold nanostructures, the excitation of surface plasmons by light can induce the trans-to-cis isomerization. nih.gov This process is believed to occur through the transfer of plasmon-excited "hot" electrons from the metal nanoparticle to the BPE molecule, forming a temporary anion radical that facilitates the rotation around the C=C bond. researchgate.netnih.gov This plasmon-driven chemistry opens up new avenues for controlling chemical reactions at the nanoscale. nih.gov

Solid-State Photodimerization via [2+2] Cycloaddition

In the solid state, BPE can undergo a [2+2] photodimerization reaction, where two BPE molecules join together to form a cyclobutane (B1203170) ring. ias.ac.inaroonchande.com This reaction is highly dependent on the arrangement of the molecules in the crystal lattice.

Topochemical Criteria and Deviations

According to Schmidt's topochemical postulates, for a [2+2] photodimerization to occur efficiently in the solid state, the reactive double bonds of adjacent molecules should be parallel to each other and separated by a distance of less than 4.2 Å. researchgate.net However, several cases have been reported where BPE undergoes photodimerization even when these criteria are not strictly met. ias.ac.inias.ac.in For instance, in an organic salt of BPE, the olefinic C=C bonds were aligned in a criss-cross orientation with a center-to-center distance of 4.97 Å, yet the compound still underwent photodimerization to produce a single stereoisomer in 100% yield. ias.ac.inias.ac.in This highlights that deviations from the ideal topochemical alignment can be overcome, often through molecular motions within the crystal.

Role of Pedal-like Motion in Photoreactivity

The concept of "pedal-like motion" has been introduced to explain the photoreactivity of BPE in crystals where the molecules are not perfectly aligned for dimerization. ias.ac.inias.ac.inacs.org This motion involves the out-of-plane movement of the pyridyl rings, which can bring the C=C double bonds into a more favorable orientation for the [2+2] cycloaddition to occur. ias.ac.inias.ac.in This dynamic process is crucial for understanding how seemingly unreactive crystal packing can still lead to a solid-state reaction. acs.org High-pressure studies have shown that the kinetics of this pedal-like motion, and consequently the photodimerization, can be modified by external pressure. acs.org

Stereospecific Product Formation (e.g., rctt-tetrakis(4-pyridyl)cyclobutane)

One of the remarkable features of the solid-state photodimerization of BPE is its high stereospecificity. The reaction often yields a single stereoisomer of the resulting tetrakis(4-pyridyl)cyclobutane (tpcb) product. A common and well-studied product is the rctt-isomer (regio-cis,trans,trans). ias.ac.inias.ac.inmdpi.com The formation of this specific isomer is dictated by the pre-organization of the BPE molecules in the crystal lattice. uiowa.edu Even in cases that deviate from the Schmidt criteria, the reaction can proceed with high stereoselectivity to form rctt-tpcb. ias.ac.inias.ac.in This isomer can, under certain conditions like acid catalysis, be converted to other isomers such as rtct-tpcb and rcct-tpcb. ias.ac.inias.ac.innih.gov

Factors Modulating Photoreactivity (e.g., High Pressure, Cocrystal Design)

The photoreactivity of Pyridine, 4,4'-(1,2-ethenediyl)bis-, also known as trans-1,2-bis(4-pyridyl)ethylene (BPE), can be significantly influenced by external factors such as high pressure and the strategic design of cocrystals. These factors can alter the molecular arrangement and intermolecular distances in the solid state, thereby dictating the outcome of photochemical reactions.

Cocrystal Design:

A key strategy to control the photoreactivity of BPE is through cocrystal engineering. By combining BPE with other molecules (coformers), it is possible to direct the alignment of the ethylene (B1197577) groups in the crystal lattice. For a [2+2] cycloaddition reaction to occur in the solid state, the neighboring ethylene double bonds must be parallel and within a certain proximity, typically less than 4.2 Å.

In one study, a photoreactive cocrystal of BPE was formed with 1,2-diiodoperchlorobenzene. nih.gov The crystal structure of this cocrystal, C₆Cl₄I₂·0.5C₁₂H₁₀N₂, reveals that the components are held together by I···N halogen bonds and halogen-halogen contacts. nih.gov This specific arrangement forces the BPE molecules to stack in a face-to-face orientation, aligning the ethylene groups in a parallel manner and within a suitable distance for photoreaction. nih.gov Upon exposure to ultraviolet light, this cocrystal undergoes a solid-state [2+2] cycloaddition, yielding rctt-tetrakis(pyridin-4-yl)cyclobutane (TPCB) with a high yield of 89%. nih.gov A solvent-free method involving dry vortex grinding of the components also produced a photoreactive material with a similar high yield. nih.gov

The use of different coformers can lead to different packing arrangements and, consequently, different photochemical outcomes. For instance, the cocrystallization of 1,5-bis(4-pyridyl)-1,4-pentadiene-3-one, a related compound, with phloroglucinol (B13840) or 5-methoxy resorcinol (B1680541) resulted in stereospecific double [2+2] photochemical reactions with 100% yield. researchgate.net This highlights the power of cocrystal design in pre-organizing molecules for specific photoreactions.

ReactantsReaction ConditionProductYield
trans-1,2-bis(pyridin-4-yl)ethylene (BPE) and 1,2-diiodoperchlorobenzeneUV lightrctt-tetrakis(pyridin-4-yl)cyclobutane (TPCB)89%
1,5-bis(4-pyridyl)-1,4-pentadiene-3-one and phloroglucinol or 5-methoxy resorcinolUV lightexo-exo tetrapyridyl tricyclo[6.2.0.0³,⁶]-decane100%

Photoinduced Electron Transfer and Radical Formation

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many organic molecules, including pyridine derivatives. This process involves the transfer of an electron from a donor to an acceptor molecule upon light absorption, leading to the formation of radical ions.

In the context of pyridine and its derivatives, PET can be initiated by UV irradiation. For certain 4-substituted pyridines, the presence of water and an ionic salt in a porous molecular crystal can facilitate a light-initiated radical generation reaction under ambient conditions. rsc.org The proposed mechanism suggests that photoabsorption by the pyridyl rings is followed by a reaction with nearby water molecules. rsc.org This process likely involves a proton-coupled electron transfer between the excited pyridine and a water molecule, resulting in the formation of a pyridine radical and a hydroxyl radical. rsc.org The generated pyridine radical can be remarkably stable, with a half-life of approximately 3.5 minutes at room temperature in the presence of water and air. rsc.org This stability is attributed to the specific environment within the porous crystal. The radical formation is accompanied by a visible color change from transparent to green. rsc.org

Studies on 4-aryl-1,4-dihydropyridines have shown that intramolecular electron transfer from the dihydropyridine (B1217469) ring to a nitrophenyl group is a primary photoprocess. researchgate.net This leads to the formation of a radical ion pair, which then undergoes further reactions. researchgate.net While not directly involving BPE, these findings illustrate the general principle of PET in related pyridine-containing systems.

Plasmon-Driven Electron Transfer to Pyridine, 4,4'-(1,2-ethenediyl)bis-

While specific research on plasmon-driven electron transfer directly to Pyridine, 4,4'-(1,2-ethenediyl)bis- is not extensively detailed in the provided search results, the principles of plasmon-enhanced photochemical processes are well-established and can be inferred to apply. Plasmon-driven reactions utilize the localized surface plasmon resonance of metallic nanoparticles to enhance light absorption and promote chemical transformations on adjacent molecules.

The general mechanism involves the excitation of surface plasmons in the nanoparticle by incident light. The decay of these plasmons can generate energetic "hot" electrons, which can then be transferred to an adsorbed acceptor molecule, such as BPE. This electron transfer would result in the formation of a BPE radical anion.

Research on related systems provides insights into this process. For instance, visible light excitation of a ZrOCo binuclear unit on silica (B1680970) nanoparticles, in the presence of pyridine, leads to sub-10 ns electron transfer to the pyridine molecule, forming a pyridine radical anion. osti.gov This demonstrates the feasibility of photoinduced electron transfer to a pyridine moiety from a light-absorbing center. Although this example does not involve plasmons, it illustrates the electron-accepting nature of the pyridine ring, which is a key component of BPE.

Luminescence and Photoluminescent Properties in Metal Complexes

Transition metal complexes containing pyridine derivatives are known to exhibit photoluminescence, often arising from charge transfer excited states. nih.gov For instance, 2,2'-bipyridine, a related ligand, is a well-known scaffold for photofunctional transition metal complexes. rsc.org The photophysical properties of these complexes, including their emission characteristics, can be tuned by modifying the ligand structure.

In layered transition metal phosphorus chalcogenides, intercalation of pyridine can significantly alter the photoluminescence spectra. For example, when pyridine containing a small amount of water is intercalated into Cd₂P₂S₆, the photoluminescence intensity increases approximately tenfold, and the excitation edge shifts to a lower energy. umich.edu This enhancement is not observed with anhydrous pyridine, highlighting the role of intermolecular interactions in modulating the luminescent properties. umich.edu

Photoluminescent Emissions in Coordination Polymers

Coordination polymers (CPs) are a class of materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. The use of BPE and similar ditopic pyridine-based ligands has led to the development of numerous photoluminescent CPs.

The emission properties of these CPs are influenced by several factors, including the metal center, the ligand structure, and the dimensionality of the network. conicet.gov.ar For example, lanthanide(III) CPs are of particular interest due to their sharp, line-like emission bands. The BPE ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Research has shown that the flexibility of ligands like BPE can lead to the formation of different crystalline phases with distinct photoluminescent properties. conicet.gov.ar The emission in these materials can be either ligand-based or metal-based, or a combination of both. For instance, in some zinc-based CPs containing BPE, the observed luminescence is attributed to the ligand itself. researchgate.net

The following table summarizes the photoluminescent properties of some coordination polymers.

Polymer SystemKey FeatureLuminescence Observation
Bis-terpyridine-Zn²⁺ polymerAcid-base responsivenessFluorescence quenched by acid, emission red-shifted. nih.gov
Lanthanide(III) polymers with enaminone derivativeBidentate bridging coordinationLigand quantum yield of 74%, decreased upon complexation (e.g., 7.6% for Europium complex). rsc.org

Downshifting Capability for Photovoltaic Applications

The photoluminescent properties of materials containing Pyridine, 4,4'-(1,2-ethenediyl)bis- and its derivatives have potential applications in photovoltaics. One such application is as a downshifting layer. A downshifting material absorbs high-energy photons (e.g., in the UV or blue region of the spectrum) and re-emits them as lower-energy photons (e.g., in the visible or near-infrared region) that can be more efficiently utilized by a solar cell.

Coordination polymers containing BPE or similar ligands are candidates for this application due to their strong absorption in the UV-Vis region and their tunable emission properties. By carefully selecting the metal ion and the ligand, it is possible to design materials that absorb strongly in a region where the solar cell's response is poor and re-emit in a region where the response is high.

For example, photoluminescent coordination polymers based on lanthanides can exhibit emissions in both the visible and near-infrared regions. documentsdelivered.com This dual emission capability could be advantageous for enhancing the efficiency of silicon-based solar cells, which have their maximum spectral response in the near-infrared. The BPE ligand, acting as a photosensitizer, can broaden the absorption range of the solar cell system.

Spectroscopic Characterization and Advanced Computational Investigations

Vibrational Spectroscopy (FT-IR, Raman, SERS)

Vibrational spectroscopy is a powerful tool for probing the molecular structure of Pyridine (B92270), 4,4'-(1,2-ethenediyl)bis-. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, in conjunction with computational modeling, allow for the detailed assignment of its vibrational modes.

The vibrational spectra of Pyridine, 4,4'-(1,2-ethenediyl)bis- are characterized by modes associated with the pyridine rings and the central ethenediyl bridge. Density Functional Theory (DFT) calculations are often employed to assign the observed FT-IR and Raman bands. nih.gov For the trans-isomer (t-BPE), the structure and Raman spectra have been calculated using DFT, and the vibrational bands have been assigned based on the potential energy distribution. researchgate.net This analysis helps in understanding the coupling between different vibrational modes and how they are influenced by the molecule's conformation. Key vibrational modes include the C=C stretching of the ethylene (B1197577) bridge, various pyridine ring breathing and deformation modes, and C-H bending and stretching vibrations. researchgate.netmdpi.com

Vibrational Mode (t-BPE) Description Significance
Pyridine Ring BreathingSymmetric and asymmetric stretching of the pyridine ring.Characteristic of the pyridyl groups; sensitive to coordination and intermolecular interactions.
C=C StretchStretching vibration of the central ethylenic double bond.Indicates the nature of the π-conjugation across the molecule.
C-H Bending (in-plane and out-of-plane)Bending vibrations of the C-H bonds on the pyridine rings and the vinyl group.Provides information on the substitution pattern and conformation.

This table is generated based on general principles of vibrational spectroscopy and supported by computational studies on similar molecules. nih.govresearchgate.netmdpi.com

Pyridine, 4,4'-(1,2-ethenediyl)bis- (BPE) is frequently used as a probe molecule in Surface-Enhanced Raman Spectroscopy (SERS) due to its strong and reliable signal enhancement. researchgate.netresearchgate.net SERS studies involve adsorbing the molecule onto nanostructured metal surfaces, typically silver (Ag) or gold (Au), which results in a massive amplification of the Raman scattering intensity. researchgate.netxmu.edu.cn

Research has focused on the adsorption of t-BPE on silver surfaces, utilizing both experimental SERS measurements and DFT calculations to understand the interaction. researchgate.net The structure of complexes such as Ag-t-BPE has been modeled to interpret the enhanced spectra. researchgate.net The SERS enhancement is sensitive to factors like the oxidation state of the metal surface and the surface coverage of the BPE molecules. researchgate.net Furthermore, the efficiency of BPE as a SERS reporter has been investigated using various excitation wavelengths (e.g., 457, 488, 514, and 633 nm), demonstrating its versatility. researchgate.net Studies have shown that BPE can provide significant enhancement factors, making it possible to detect even fractions of a monolayer. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for studying the dynamic processes and structural details of Pyridine, 4,4'-(1,2-ethenediyl)bis- in both solution and solid states.

Solution-state NMR has been instrumental in studying the photoisomerization of 1,2-di(4-pyridyl)ethylene under UV irradiation. nih.govresearchgate.net In solvents such as acetone, acetonitrile, and chloroform, the trans-isomer undergoes geometric photoisomerization to the cis-isomer. nih.govresearchgate.net This transformation can be clearly monitored by ¹H NMR spectroscopy, as the chemical environments of the protons in the trans and cis forms are distinct, leading to different chemical shifts and coupling constants. Further irradiation can lead to subsequent cyclization reactions, which are also tracked by the appearance of new signals in the NMR spectrum. nih.govresearchgate.net This makes NMR a powerful technique for elucidating the photochemical reaction pathways of this compound in solution.

Technique Process Monitored Observation Solvents Studied
¹H NMR Spectroscopytrans → cis PhotoisomerizationChanges in proton chemical shifts and coupling constants.Acetone, Acetonitrile, Chloroform nih.govresearchgate.net
¹H NMR SpectroscopyPhotocyclizationAppearance of new signals corresponding to the cyclized product.Acetone, Acetonitrile, Chloroform nih.govresearchgate.net

While specific solid-state NMR studies on Pyridine, 4,4'-(1,2-ethenediyl)bis- are not widely reported in the provided context, the technique offers significant potential for its structural analysis in the solid phase. Solid-state NMR, particularly using magic-angle spinning (MAS), is a powerful tool for characterizing intermolecular interactions like hydrogen bonds. nih.govrsc.org

Techniques such as two-dimensional ¹H-¹H double-quantum MAS and ¹H-¹³C heteronuclear correlation NMR can identify specific intermolecular contacts. rsc.org For instance, these methods have been used to prove cocrystal formation by identifying specific hydrogen-bonding synthons, such as COOH⋯N(aromatic) and C-H(aromatic)⋯O=C interactions, in other molecular systems. rsc.org Similarly, 2D ¹H-¹H NOESY and ROESY MAS NMR experiments can pinpoint specific intermolecular hydrogen bonds and determine their dynamics. nih.gov The application of these advanced solid-state NMR methods to Pyridine, 4,4'-(1,2-ethenediyl)bis- could provide invaluable information on its crystal packing, identify any C-H⋯N hydrogen bonds, and characterize structural transformations in the solid state.

UV-Visible Spectroscopy for Electronic Absorption and Photoisomerization Monitoring

UV-Visible spectroscopy is a key technique for investigating the electronic properties and photochemical behavior of Pyridine, 4,4'-(1,2-ethenediyl)bis-. The electronic absorption spectrum is dominated by π→π* transitions within the conjugated system. researchgate.net The NIST Chemistry WebBook provides the UV/Visible spectrum for the (E)- or trans-isomer. nist.govnist.gov

This technique is particularly useful for monitoring the trans-cis photoisomerization process in real-time. nih.govresearchgate.net The trans and cis isomers possess distinct electronic structures and, consequently, different absorption spectra. Upon UV irradiation, the conversion of the trans-isomer to the cis-isomer can be followed by observing the changes in absorbance at characteristic wavelengths. nih.govresearchgate.net DFT modeling has also been successfully used to calculate and predict the UV absorption spectra for the different isomers and states involved in the photochemical process, providing a theoretical basis for the experimental observations. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Anion Radical Detection

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a pivotal technique for the detection and characterization of paramagnetic species, such as radical anions. While a directly reported EPR spectrum for the isolated anion radical of Pyridine, 4,4'-(1,2-ethenediyl)bis- is not extensively documented in the literature, the generation and study of its radical anion have been alluded to in the context of its coordination chemistry.

Studies on octahedral rhenium cluster complexes utilizing Pyridine, 4,4'-(1,2-ethenediyl)bis- as a ligand have shown that the free ligand can undergo two reversible reduction processes in a dimethyl sulfoxide (B87167) (DMSO) solution. mdpi.com These electrochemical events are attributed to the formation of the anion-radical and subsequently the dianionic species. mdpi.com The generation of the radical anion via electrochemical reduction is a common prerequisite for its study by EPR spectroscopy.

In a typical EPR experiment, the in-situ electrochemical reduction of a precursor solution of (bpy)Re(CO)3Cl (where bpy is 2,2'-bipyridine, a related N-heterocycle) has been shown to produce distinct EPR spectra corresponding to the bipyridyl radical anion. researchgate.net For the Pyridine, 4,4'-(1,2-ethenediyl)bis- anion radical, one would expect the EPR spectrum to be characterized by hyperfine coupling of the unpaired electron with the nitrogen nuclei and the various hydrogen nuclei of the pyridine rings and the ethenediyl bridge. The resulting hyperfine coupling constants are sensitive to the spin density distribution across the molecule, providing a detailed map of the singly occupied molecular orbital (SOMO). DFT calculations on related pyridyl radicals have been successfully used to calculate and predict these hyperfine coupling constants, which can then be compared with experimental EPR spectra for definitive assignment. researchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Computational chemistry, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has proven to be an indispensable tool for elucidating the properties of Pyridine, 4,4'-(1,2-ethenediyl)bis- at the molecular level.

Geometry Optimization and Conformational Analysis

DFT calculations have been widely employed to determine the optimized molecular geometry of Pyridine, 4,4'-(1,2-ethenediyl)bis-. Studies utilizing the B3LYP functional with basis sets such as 6-31++G(2d,p) have provided detailed information on bond lengths and bond angles for the trans-isomer in its ground state. researchgate.net These calculations typically show that the molecule is not entirely planar, with a certain degree of torsion around the C-C single bonds connecting the pyridine rings to the ethenediyl bridge. Periodic DFT calculations have also been used to understand the atomistic-level differences in bond lengths and packing in the solid state of various trans-bis-pyridyl ethylene isomers, including the 4,4'- derivative. acs.org

ParameterCalculated ValueMethod
C=C bond lengthVaries with basis setB3LYP
C-C bond lengthVaries with basis setB3LYP
C-N bond lengthVaries with basis setB3LYP
Dihedral angleNon-zeroB3LYP

Table 1: Representative data that can be obtained from DFT geometry optimization of Pyridine, 4,4'-(1,2-ethenediyl)bis-. The exact values are dependent on the chosen functional and basis set.

Prediction of Vibrational Spectra and Comparison with Experimental Data

The vibrational properties of Pyridine, 4,4'-(1,2-ethenediyl)bis- have been successfully investigated through a combination of experimental techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, and theoretical calculations. DFT calculations, using functionals such as BLYP, B3LYP, and B3PW91 with the 6-311G* basis set, have been used to compute the harmonic vibrational frequencies. gazi.edu.trresearchgate.net The calculated frequencies, after appropriate scaling, show good agreement with the experimental spectra, allowing for a detailed assignment of the observed vibrational modes. researchgate.net These assignments include the characteristic stretching and bending vibrations of the pyridine rings and the ethenediyl linker.

Modeling of Electronic Structure (HOMO-LUMO) and Transition Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior of Pyridine, 4,4'-(1,2-ethenediyl)bis-. TD-DFT calculations are employed to model the electronic absorption spectra and predict the energies of electronic transitions. researchgate.netresearchgate.net For the trans-isomer, the HOMO is typically a π-orbital delocalized over the entire molecule, while the LUMO is a π*-orbital, also with significant delocalization. The HOMO-LUMO energy gap is a key parameter that influences the molecule's reactivity and its optical properties. Coordination of the molecule to a metal center, as in the rhenium cluster complexes, leads to a negative shift of the ligand's molecular orbital energy levels. mdpi.com

OrbitalEnergy (eV)Description
HOMOVaries with methodπ-orbital
LUMOVaries with methodπ-orbital
HOMO-LUMO GapVaries with methodπ -> π transition

Table 2: A conceptual representation of HOMO-LUMO data for Pyridine, 4,4'-(1,2-ethenediyl)bis- as can be determined by DFT calculations.

Simulation of Photoisomerization Processes and Excited State Dynamics

The photochromic behavior of Pyridine, 4,4'-(1,2-ethenediyl)bis- is of significant interest. Upon UV irradiation, the trans-isomer can undergo geometric photoisomerization to the cis-isomer, which can then participate in a cyclization reaction. nih.gov DFT modeling has been instrumental in understanding these processes. nih.gov By mapping the potential energy surfaces of the ground and excited states, computational studies can elucidate the reaction pathways and identify key intermediates and transition states. For instance, simulations can trace the torsional and pyramidalization motions around the C=C double bond that lead to the cis-isomer. Such studies provide insights into the quantum yields and the dynamics of these photochemical transformations. nih.gov

Stimuli Responsive Materials Design and Functional Applications

Light-Responsive Materials Incorporating Pyridine (B92270), 4,4'-(1,2-ethenediyl)bis-

The defining characteristic of Pyridine, 4,4'-(1,2-ethenediyl)bis- for light-responsive applications is its photoisomerizable ethylene (B1197577) bridge. This functionality is central to the design of materials with switchable properties.

The design of photo-switchable systems utilizing Pyridine, 4,4'-(1,2-ethenediyl)bis- is predicated on the reversible trans-cis isomerization of its central C=C double bond upon light irradiation. In its stable ground state, the ligand typically exists in the linear trans configuration. When incorporated into a coordination polymer, this linear form acts as a rigid pillar, connecting metal centers or nodes to create a specific, ordered framework.

The light-responsive nature of materials containing Pyridine, 4,4'-(1,2-ethenediyl)bis- and its saturated analogue, 1,2-bis(4-pyridyl)ethane (B167288), has led to their exploration in optical and photocatalytic applications.

In photocatalysis , metal-organic frameworks (MOFs) constructed with pyridine-based linkers are used to degrade environmental pollutants like organic dyes and antibiotics from wastewater. researchgate.netresearchgate.netscispace.com The porous structure of the MOF allows it to adsorb pollutant molecules, while the photoactive components of the framework, upon light absorption, generate reactive oxygen species that decompose the adsorbed pollutants. researchgate.netresearchgate.net For instance, a Mn(II)-based MOF using a related bis(pyridyl) ligand demonstrated exceptional efficiency in the photocatalytic degradation of the antibiotic nitrofurantoin (B1679001) under UV irradiation. scispace.com

Temperature-Responsive Materials

Temperature is another critical stimulus that can induce significant changes in coordination polymers built with Pyridine, 4,4'-(1,2-ethenediyl)bis- and related linkers. These changes often involve structural phase transformations and alterations in the magnetic properties of the material.

Coordination polymers containing ligands like 1,2-bis(4-pyridyl)ethane can undergo irreversible, temperature-induced phase transformations. nih.gov In one study, copper(I)-iodide polymers with 1,2-bis(4-pyridyl)ethane were synthesized, resulting in different phases depending on the stoichiometry. nih.govacs.org When two of these phases were heated to 150 °C and 170 °C, respectively, they both transformed into a third, more stable phase. nih.govacs.org This transformation was accompanied by a distinct change in the material's photoluminescence, with the initial green emission shifting to orange. nih.gov Such thermal transformations are crucial to consider in the design of materials for applications that may involve heating, such as in electronic devices or certain catalytic processes.

Initial CompoundTransformation TemperatureFinal CompoundEmissive Change
[CuI(bpe)]n150 °C[CuI(bpe)0.5]nGreen to Orange
[Cu3I3(bpe)3]n170 °C[CuI(bpe)0.5]nGreen to Orange

This table summarizes the temperature-induced phase transformations observed in copper(I) coordination polymers with the 1,2-bis(4-pyridyl)ethane (bpe) ligand. Data sourced from nih.gov.

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes, particularly Fe(II), where the metal center can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature or light. nsf.gov Pyridine, 4,4'-(1,2-ethenediyl)bis- and its analogues are effective bridging ligands for creating Fe(II) coordination polymers that exhibit SCO. electronicsandbooks.comiaea.orgresearchgate.net

In these frameworks, the Fe(II) ions are typically bridged by the pyridine-based ligands in one or more dimensions. The spin state transition involves a change in the Fe-ligand bond lengths, which can be influenced and communicated throughout the polymeric network, leading to cooperative switching behavior. The transition temperature (T₁/₂) can be tuned by several factors, including the choice of anionic co-ligands (e.g., NCS⁻, NCSe⁻, NCBH₃⁻) and the inclusion of guest molecules within the pores of the framework. iaea.orgresearchgate.net For instance, in a series of 1D chain polymers of [Fe(NCX)₂(bpa)₂]n (where bpa is 1,2-bis(4-pyridyl)ethane), the SCO behavior was only observed when guest molecules were present, highlighting the crucial role of intermolecular interactions. researchgate.net

CompoundAnion (X)T₁/₂ (K)Hysteresis Width (K)
[Fe(NCX)₂(bpa)₂]·(guest)S~180Varies with guest
[Fe(NCX)₂(bpa)₂]·(guest)Se~200Varies with guest
[Fe(NCX)₂(bpa)₂]·(guest)BH₃~215Varies with guest

This table presents representative data on the spin crossover properties of Fe(II) coordination polymers with the 1,2-bis(4-pyridyl)ethane (bpa) ligand, showing the effect of the anion on the transition temperature (T₁/₂). Data sourced from iaea.orgresearchgate.net.

Guest-Responsive Materials for Chemical Sensing

The porous and electronically active nature of coordination polymers synthesized with Pyridine, 4,4'-(1,2-ethenediyl)bis- makes them excellent candidates for chemical sensors. These materials can detect the presence of specific guest molecules, such as solvents, gases, or pollutants, through a measurable change in their physical properties, most commonly their fluorescence. researchgate.netrsc.org

The primary mechanism for sensing is often luminescence quenching. The coordination polymer framework is designed to be fluorescent. When an analyte (guest molecule) enters the pores of the framework, it can interact with the ligand or metal center. If the analyte is an electron-deficient molecule, such as a nitroaromatic compound (a common component in explosives), it can accept an electron from the excited state of the fluorescent framework. researchgate.netrsc.org This photoinduced electron transfer (PET) process provides a non-radiative pathway for the framework to return to its ground state, effectively "quenching" or reducing the intensity of the fluorescence. The degree of quenching can be correlated with the concentration of the analyte, forming the basis of a highly sensitive sensor. researchgate.netrsc.org Various coordination polymers have demonstrated high selectivity and sensitivity for detecting nitroaromatics, UO₂²⁺, and Cr₂O₇²⁻ ions in solution. researchgate.netrsc.orgnih.gov

Framework TypeTarget Analyte(s)Sensing Mechanism
Zn(II) & Cd(II) CPsNitroaromatics (e.g., Nitrobenzene)Fluorescence Quenching (PET)
Ni(II) CPUO₂²⁺, Cr₂O₇²⁻, CrO₄²⁻, NitrofurantoinFluorescence Quenching
Cd(II) & Zn(II) CPsNitroaromaticsFluorescence Quenching

This table summarizes the application of pyridine-based coordination polymers (CPs) in the fluorescent sensing of various chemical guests. Data sourced from researchgate.netrsc.orgnih.gov.

Modulation of Properties via Host-Guest Interactions

The design of materials that respond to external stimuli is a cornerstone of modern materials science. Host-guest chemistry provides a powerful avenue for creating such "smart" materials. thno.org In this context, host-guest complexes involve the association of a smaller "guest" molecule within the cavity or portal of a larger "host" molecule. thno.org The interactions between the host and guest can be sensitive to external triggers like light, pH changes, or the presence of other competing molecules. thno.org This sensitivity allows for the modulation of the material's properties in a controlled manner.

For instance, the incorporation of Pyridine, 4,4'-(1,2-ethenediyl)bis- into supramolecular structures can lead to materials where the host-guest interactions are tunable. While specific examples directly detailing host-guest systems with this exact compound are not prevalent in the provided search results, the principles of host-guest chemistry are broadly applicable. The pyridine units of the molecule can act as hydrogen bond acceptors or coordinate with metal ions, facilitating the formation of host structures. The ethenediyl bridge provides rigidity and a defined geometry. The modulation of properties in such systems could be achieved by introducing guest molecules that can be displaced by external stimuli, leading to changes in the material's optical, electronic, or mechanical properties.

Pressure-Induced Structural and Photoreactive Modifications

The application of external pressure can induce significant changes in the crystal structure and photoreactivity of materials. This is particularly relevant for compounds like Pyridine, 4,4'-(1,2-ethenediyl)bis- that can participate in solid-state photochemical reactions. While the direct impact of pressure on this specific compound is not detailed in the provided search results, related systems offer insights into potential modifications. For example, in flexible metal-organic frameworks (MOFs), pressure changes, such as those occurring during gas adsorption and desorption, can lead to reversible structural transitions between low-porosity and high-porosity phases. nist.gov These structural changes are a direct consequence of the interaction between the framework and the gas molecules.

For Pyridine, 4,4'-(1,2-ethenediyl)bis-, its ability to undergo [2+2] cycloaddition reactions upon photoirradiation is a key feature. The efficiency and outcome of this photoreaction are highly dependent on the packing of the molecules in the crystal lattice. Applying pressure could alter the intermolecular distances and orientations, thereby modifying the photoreactive pathways. This could potentially be used to control the formation of different photoproducts or to switch the photoreactivity of the material "on" or "off."

Diverse Academic Applications of Pyridine, 4,4'-(1,2-ethenediyl)bis--Based Materials

The unique structural and electronic properties of Pyridine, 4,4'-(1,2-ethenediyl)bis- have led to its use in a wide range of academic and technological applications.

In the field of photovoltaics, there is a continuous effort to improve the efficiency of solar cells. One strategy is the use of "downshifters," which are compounds that can absorb high-energy ultraviolet (UV) photons and re-emit them as lower-energy visible light that the solar cell can more efficiently convert into electricity. nih.gov Coordination polymers based on ligands like 1,2-bis(4-pyridyl)ethane, a close structural relative of Pyridine, 4,4'-(1,2-ethenediyl)bis-, have been investigated for this purpose. nih.gov

For instance, copper(I) coordination polymers synthesized with 1,2-bis(4-pyridyl)ethane have been shown to absorb UV light and emit in the green and orange parts of the spectrum. nih.gov When these compounds are incorporated into a multicrystalline silicon minimodule, they can lead to a significant increase in the external quantum efficiency (EQE) in the UV region. nih.gov Specifically, certain copper(I)-based polymers have demonstrated an increase in EQE of approximately 11.1% to 13.3% in the 300–350 nm range. nih.gov This enhancement in efficiency, coupled with the use of abundant and less toxic materials like copper, presents a cost-effective approach to improving photovoltaic performance. nih.gov

Table 1: EQE Enhancement in Photovoltaic Modules

Compound Concentration EQE Increase (%) Wavelength Range (nm)
[Cu3I3(bpe)3]n 0.5% ~11.1 300-350
[Cu3I3(bpe)3]n 1% ~13.3 300-350

Data derived from studies on 1,2-bis(4-pyridyl)ethane (bpe) based coordination polymers. nih.gov

The pyridine nitrogen atoms in Pyridine, 4,4'-(1,2-ethenediyl)bis- make it an excellent ligand for coordinating with metal centers, forming complexes that can act as catalysts. Transition metal complexes containing bis(imino)pyridine ligands, for example, have been extensively studied for their catalytic activity in ethylene polymerization. nih.gov The electronic and steric properties of the substituents on the pyridine rings can be tuned to control the catalytic performance, including the activity of the catalyst and the properties of the resulting polymer. nih.gov

In the realm of photocatalysis, ruthenium(II) complexes embedded in porous organic polymers have shown high efficiency in organic transformations. rsc.org While this specific example uses a 2,6-bis(1,2,3-triazol-4-yl)pyridine ligand, the underlying principle of using a nitrogen-containing heterocyclic ligand to support a catalytically active metal center is directly applicable to Pyridine, 4,4'-(1,2-ethenediyl)bis-. Such materials can be designed to be recyclable and reusable without significant loss of catalytic activity. rsc.org Similarly, platinum(II)-bis(quinolinyl) complexes have been demonstrated as active photocatalysts for hydrogen production. rsc.org

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The rigid and linear nature of Pyridine, 4,4'-(1,2-ethenediyl)bis- makes it an ideal "pillar" ligand for constructing pillared-layer MOFs. nist.gov These materials can exhibit high porosity and are of great interest for gas storage and separation applications.

A notable example is a flexible MOF with the formula [Ni(L)Ni(CN)4]n, where L is 1,2-bis(4-pyridyl)ethylene. nist.gov This material displays a reversible structural transition between a low-porosity and a high-porosity phase upon the adsorption and desorption of carbon dioxide (CO2). nist.gov This "breathing" behavior is crucial for selective gas capture. Understanding the detailed crystal structure and the mechanism of this structural transition is key to designing even more efficient sorbent materials for applications like carbon capture from power plant emissions. nist.gov

Table 2: Gas Sorption Properties of a Flexible MOF

Framework Guest Molecule Structural Transition Application
[Ni(1,2-bis(4-pyridyl)ethylene)Ni(CN)4]n CO2 Reversible low-to-high porosity Carbon Capture

Based on research on a flexible MOF containing a related ligand. nist.gov

The stimuli-responsive nature of materials based on Pyridine, 4,4'-(1,2-ethenediyl)bis- opens up possibilities for their use in advanced applications like memory devices and actuators. The ability of a material to switch between two or more stable states in response to an external stimulus is the fundamental principle behind a memory device. The photoreactive properties of Pyridine, 4,4'-(1,2-ethenediyl)bis- could be harnessed for this purpose. For example, the reversible [2+2] cycloaddition reaction can be triggered by light of different wavelengths, allowing for the writing and erasing of information at the molecular level.

Actuators are devices that convert energy into mechanical motion. The significant structural changes that can be induced in materials containing Pyridine, 4,4'-(1,2-ethenediyl)bis-, either through photoreactions or host-guest interactions, could be translated into macroscopic motion. For instance, the reversible expansion and contraction of a MOF during gas sorption and desorption could be harnessed to perform mechanical work. While direct examples of memory devices and actuators based solely on this compound are still emerging areas of research, the fundamental properties of the molecule provide a strong basis for their future development.

Concluding Remarks and Future Research Trajectories

Synthesis of Current Academic Contributions and Methodological Advancements

Academic research on Pyridine (B92270), 4,4'-(1,2-ethenediyl)bis- (BPE) has largely focused on its application as a ditopic linker ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgcd-bioparticles.net Its geometry allows it to connect metal centers, forming extended one-, two-, or three-dimensional structures. rsc.org A significant body of work has explored the synthesis of linear, one-dimensional coordination polymers by reacting BPE with various metal precursors, such as manganese, cobalt, copper, and nickel, in the presence of co-ligands like di-tert-butylphosphate. rsc.org These studies have successfully produced isostructural compounds, which have been characterized through analytical and spectroscopic methods, including IR, NMR, and UV/Visible spectroscopy, as well as single-crystal X-ray diffraction. rsc.orgelectronicsandbooks.com

A notable methodological advancement in the synthesis of related bis(pyridine) structures involves the use of high-pressure Q-Tube technology. mdpi.com This green chemistry approach has been shown to significantly increase reaction yields and shorten reaction times compared to conventional heating methods. mdpi.com For instance, the synthesis of a bis(pyridine) derivative that required 24 hours under traditional reflux conditions was completed with a higher yield in a significantly shorter time frame using a Q-Tube at 120 °C. mdpi.com Such advancements point towards more efficient and environmentally friendly pathways for producing pyridine-based ligands.

The primary application of BPE is as a linker for creating Metal-Organic Frameworks (MOFs), which are porous materials with potential uses in gas storage, separation, and catalysis. cd-bioparticles.net The ability of BPE to form stable, predictable structures with metal ions is a key contribution to the field of crystal engineering. rsc.org Research has also demonstrated that uncoordinated BPE molecules can be incorporated into the crystal lattice of coordination polymers, where they participate in forming 3D supramolecular assemblies through hydrogen bonding. rsc.org

Identified Research Gaps and Emerging Challenges

Despite the progress, several research gaps and challenges persist. A significant challenge lies in the crystallization and structural determination of BPE-based coordination polymers. Researchers have reported difficulties in obtaining high-quality crystals suitable for single-crystal X-ray diffraction, which is crucial for definitively establishing the material's structure and connectivity. rsc.org This limitation can hinder the rational design of new materials with desired properties.

Another gap is the full exploration of the synthetic versatility of BPE with a broader range of metal ions and auxiliary ligands. While studies have successfully created polymers with several first-row transition metals, a comprehensive understanding of how different metals or co-ligands influence the final structure and properties is still developing. rsc.org The subtle interplay between the linker, metal ion, and reaction conditions often leads to different structural motifs, and predicting the outcome remains a challenge.

Furthermore, while greener synthesis methods are emerging, many established procedures for BPE and its derivatives still rely on conventional methods that may not be optimal in terms of efficiency or environmental impact. mdpi.com A broader adoption and development of these advanced synthetic technologies across the full range of BPE-based materials is an existing challenge. There is a need to move beyond proof-of-concept studies to establish robust and scalable green synthesis routes.

Prospective Directions for Future Scholarly Inquiry and Material Innovation

The future of research on Pyridine, 4,4'-(1,2-ethenediyl)bis- is promising, with clear trajectories for scholarly inquiry and material innovation. A major direction is the rational design and synthesis of novel MOFs and coordination polymers with tailored functionalities. By carefully selecting metal centers and modifying the BPE ligand or introducing functional co-ligands, researchers can aim to create materials with specific catalytic activities, selective gas adsorption capabilities, or unique photophysical properties.

Expanding the library of BPE-derived materials is another key avenue. This includes exploring reactions with a wider array of elements from across the periodic table to understand the resulting structural diversity and properties. Investigating the role of longer or more complex spacer ligands in comparison to BPE will continue to be a fruitful area of research, providing fundamental insights into the principles of crystal engineering. rsc.org

Moreover, there is significant potential in incorporating BPE and its derivatives into other classes of materials, such as polyimides. nih.gov The introduction of the rigid, photoactive BPE unit into polymer backbones could lead to the development of high-performance materials with enhanced thermal stability, specific optical properties, and improved mechanical strength for applications in electronics and optoelectronics. nih.gov Future work will likely focus on synthesizing and characterizing these new functional polymers and exploring their device applications. The continued development of efficient and sustainable synthesis protocols will be crucial to enabling these future innovations. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers confirm the structural conformation of (E)-1,2-Bis(4-pyridyl)ethylene using spectroscopic methods?

  • Methodological Answer : The compound's (E)-stereochemistry and planar structure are validated via:

  • Nuclear Magnetic Resonance (NMR) : Pyridyl protons appear as distinct aromatic signals (δ 7.2–8.7 ppm), while the ethylene bridge protons resonate as a singlet (δ ~7.5 ppm) .
  • Infrared Spectroscopy (IR) : A strong absorption band near 1600 cm⁻¹ confirms the C=C stretching vibration of the ethenediyl bridge .
  • Mass Spectrometry (MS) : The molecular ion peak at m/z 182.22 (C₁₂H₁₀N₂) aligns with its molecular weight .
    • Validation : Cross-reference spectral data with the NIST Chemistry WebBook for standardized benchmarks .

Q. What safety protocols are critical when handling (E)-1,2-Bis(4-pyridyl)ethylene in laboratory settings?

  • Hazard Mitigation :

  • GHS Classification : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory irritation (H315, H319, H335) .
  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation of dust. Avoid skin contact and static discharge .
  • Storage : Keep in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at room temperature .

Q. What is the significance of the (E)-configuration in the ethenediyl bridge for its chemical reactivity?

  • Stereochemical Impact : The rigid (E)-geometry ensures planar alignment of pyridyl rings, enabling:

  • Coordination Chemistry : Acts as a linear bridging ligand for transition metals (e.g., Zn²⁺, Ru²⁺), forming stable metal-organic frameworks (MOFs) .
  • Conjugated Systems : The π-conjugated ethenediyl bridge facilitates electron delocalization, critical for photophysical applications .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved methodologically?

  • Root Cause Analysis : Variations in melting points (e.g., 148–152°C vs. literature values) may arise from impurities or polymorphic forms .
  • Resolution :

  • Purification : Recrystallize from anhydrous ethanol or perform column chromatography.
  • Validation : Compare with high-purity standards from NIST or TCI America .

Q. What role does this compound play in designing luminescent metal-organic frameworks (MOFs)?

  • Functional Role :

  • Ligand Geometry : The rigid (E)-configuration enables predictable coordination networks with lanthanides (e.g., Eu³⁺) or transition metals, yielding tunable luminescence .
  • Electronic Properties : Enhances MOF stability and charge transfer efficiency in optoelectronic devices (e.g., OLEDs) .
    • Case Study : Ru(II) complexes with this ligand exhibit strong emission at 610–650 nm, suitable for light-harvesting systems .

Q. How do computational methods aid in predicting the electronic properties of this compound for semiconductor applications?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (~3.2 eV) to assess charge transport efficiency .
  • Molecular Dynamics (MD) : Simulate stacking behavior in thin films to optimize device performance .
    • Experimental Correlation : Compare computational results with UV-Vis absorption spectra (λₐᵦₛ ~300–350 nm) and cyclic voltammetry data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.